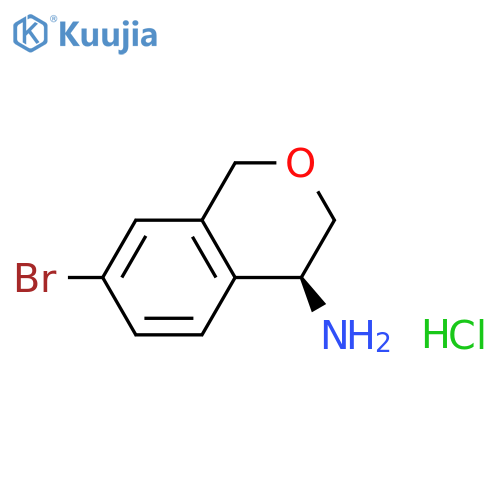

Cas no 2751603-17-3 ((4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride)

2751603-17-3 structure

商品名:(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- EN300-37276188

- 2751603-17-3

- (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride

-

- インチ: 1S/C9H10BrNO.ClH/c10-7-1-2-8-6(3-7)4-12-5-9(8)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1

- InChIKey: RSODPIZHUWIGRR-SBSPUUFOSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)COC[C@H]2N.Cl

計算された属性

- せいみつぶんしりょう: 262.97125g/mol

- どういたいしつりょう: 262.97125g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 165

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37276188-0.05g |

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride |

2751603-17-3 | 95.0% | 0.05g |

$805.0 | 2025-03-18 | |

| 1PlusChem | 1P028T9D-100mg |

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride |

2751603-17-3 | 95% | 100mg |

$1363.00 | 2024-05-07 | |

| Aaron | AR028THP-500mg |

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride |

2751603-17-3 | 95% | 500mg |

$3276.00 | 2023-12-15 | |

| 1PlusChem | 1P028T9D-2.5g |

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride |

2751603-17-3 | 95% | 2.5g |

$7404.00 | 2024-05-07 | |

| Aaron | AR028THP-10g |

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride |

2751603-17-3 | 95% | 10g |

$17944.00 | 2023-12-15 | |

| Aaron | AR028THP-250mg |

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride |

2751603-17-3 | 95% | 250mg |

$2087.00 | 2023-12-15 | |

| Enamine | EN300-37276188-0.25g |

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride |

2751603-17-3 | 95.0% | 0.25g |

$1499.0 | 2025-03-18 | |

| Enamine | EN300-37276188-10.0g |

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride |

2751603-17-3 | 95.0% | 10.0g |

$13032.0 | 2025-03-18 | |

| Enamine | EN300-37276188-1.0g |

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride |

2751603-17-3 | 95.0% | 1.0g |

$3031.0 | 2025-03-18 | |

| Enamine | EN300-37276188-0.5g |

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride |

2751603-17-3 | 95.0% | 0.5g |

$2364.0 | 2025-03-18 |

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

2751603-17-3 ((4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride) 関連製品

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量